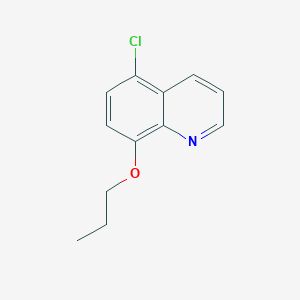

5-Chloro-8-propoxyquinoline

説明

5-Chloro-8-propoxyquinoline is a halogenated quinoline derivative featuring a chlorine atom at the 5-position and a propoxy (–OCH₂CH₂CH₃) group at the 8-position of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their planar aromatic structure and ability to chelate metal ions .

特性

IUPAC Name |

5-chloro-8-propoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJKPVGWYYIWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-propoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by the introduction of a propoxy group. One common method includes:

Chlorination: 8-hydroxyquinoline is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position.

Propoxylation: The chlorinated intermediate is then reacted with propyl alcohol in the presence of a base like potassium carbonate to form 5-Chloro-8-propoxyquinoline.

Industrial Production Methods

Industrial production of 5-Chloro-8-propoxyquinoline follows similar synthetic routes but on a larger scale. The process involves:

Chloridization: Using large reactors to chlorinate 8-hydroxyquinoline.

Extraction and Purification: The product is extracted and purified through crystallization or distillation to achieve high purity levels suitable for industrial applications.

化学反応の分析

Types of Reactions

5-Chloro-8-propoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups

科学的研究の応用

5-Chloro-8-propoxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in treating diseases like tuberculosis and malaria.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 5-Chloro-8-propoxyquinoline involves its interaction with various molecular targets:

Molecular Targets: It can bind to DNA and proteins, disrupting their normal function.

Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death in microorganisms

類似化合物との比較

8-Substituted Quinoline Derivatives

Alkoxy Derivatives

- 8-Methoxyquinoline-5-sulfonyl chloride: This derivative contains a methoxy (–OCH₃) group at position 8 and a sulfonyl chloride (–SO₂Cl) at position 5. The sulfonyl chloride group increases reactivity, making it a precursor for sulfonamide-based pharmaceuticals. However, the methoxy group reduces solubility in polar solvents compared to the propoxy analog .

- 5-Chloro-7-phenyl-8-isopropoxyquinoline: The isopropoxy group (–OCH(CH₃)₂) introduces steric hindrance, which may reduce metabolic degradation compared to the linear propoxy chain in 5-chloro-8-propoxyquinoline. This compound also features a phenyl group at position 7, enhancing π-π stacking interactions in material science applications .

Hydroxy and Chloro Variations

- 5-Chloro-8-hydroxyquinoline: A well-studied antimicrobial and metal-chelating agent.

- 5,7-Dichloro-8-hydroxyquinoline (Chloroxine): The additional chlorine at position 7 increases electronegativity, improving antimicrobial activity but reducing solubility (e.g., 0.08 g/L in acetonitrile at 298 K) compared to 5-chloro-8-hydroxyquinoline .

Functional Group Variations

- 5-Chloroquinoline-8-carbaldehyde: The aldehyde group (–CHO) at position 8 allows for Schiff base formation, useful in synthesizing coordination polymers. However, the aldehyde’s polarity reduces lipophilicity compared to the propoxy group .

- 5-Chloroquinoline-8-sulfonamide: The sulfonamide (–SO₂NH₂) group enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition. Its solubility in aqueous media exceeds that of alkoxy derivatives .

Physicochemical Properties

Solubility Trends (Data from ):

| Compound | Solubility in Acetonitrile (g/L, 298 K) | Solubility in NMP (g/L, 298 K) |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline | 0.12 | 12.45 |

| 5,7-Dichloro-8-hydroxyquinoline | 0.08 | 9.87 |

| 5-Chloro-8-propoxyquinoline (inferred) | ~0.05–0.10 (predicted) | ~8.0–10.0 (predicted) |

Alkoxy groups (e.g., propoxy) generally reduce aqueous solubility but enhance solubility in non-polar solvents like toluene compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。